3-(Bromomethyl)-2-methyl-1H-indole
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Overview
Description
3-(Bromomethyl)-2-methyl-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The bromomethyl group at the 3-position and the methyl group at the 2-position of the indole ring make this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-methyl-1H-indole typically involves the bromination of 2-methylindole. One common method is to react 2-methylindole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride or chloroform. The reaction proceeds via a radical mechanism, leading to the selective bromination at the 3-position of the indole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The choice of solvent, brominating agent, and reaction conditions can be optimized to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2-methyl-1H-indole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF) are common reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyano, and methoxy derivatives of 2-methylindole.
Oxidation: Products include 3-formyl-2-methylindole and 3-carboxy-2-methylindole.
Reduction: The major product is 2,3-dimethylindole.
Scientific Research Applications
3-(Bromomethyl)-2-methyl-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2-methyl-1H-indole depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its indole core and functional groups.
Comparison with Similar Compounds
Similar Compounds
2-Methylindole: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
3-Bromoindole: Lacks the methyl group at the 2-position, which can affect its reactivity and biological activity.
3-(Chloromethyl)-2-methyl-1H-indole: Similar structure but with a chlorine atom instead of a bromine atom, leading to different reactivity and properties.
Uniqueness
3-(Bromomethyl)-2-methyl-1H-indole is unique due to the presence of both the bromomethyl and methyl groups, which confer distinct reactivity and potential biological activities. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
3-(bromomethyl)-2-methyl-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-5,12H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRYVSPSGGELMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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